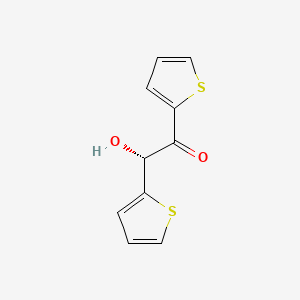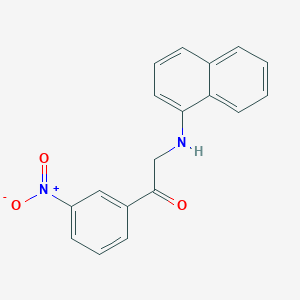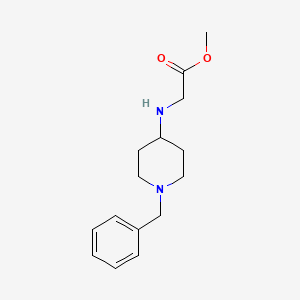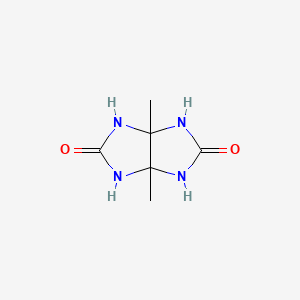
Sodium perfluorodecanesulfonate
Overview
Description
Sodium perfluorodecanesulfonate is a perfluorinated compound characterized by a fully fluorinated alkyl chain attached to a sulfonate group. This compound is known for its stability and resistance to degradation, making it a persistent environmental pollutant. It is commonly used in various industrial applications, including as a surfactant and in the production of fluoropolymers .
Mechanism of Action
Target of Action
Sodium perfluorodecanesulfonate is a type of perfluorinated compound (PFC) that is used in a wide variety of industrial and consumer products
Mode of Action
Like other pfcs, it is known to be persistent in the environment and resistant to degradation . This suggests that it may interact with various biological targets over a prolonged period, potentially leading to a variety of effects.
Biochemical Pathways
For instance, some PFCs have been found to disrupt endocrine function and interfere with lipid metabolism
Pharmacokinetics
Given its chemical stability and resistance to degradation, it is likely to persist in the body for an extended period .
Result of Action
Studies on similar pfcs have reported various effects, including endocrine disruption, immunotoxicity, and potential links to certain types of cancer . It’s important to note that these effects are generally associated with long-term exposure to high concentrations of PFCs.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its persistence in the environment means that it can accumulate in water and soil, potentially leading to long-term exposure . Additionally, its stability under various environmental conditions contributes to its widespread distribution and potential bioaccumulation in organisms .
Biochemical Analysis
Biochemical Properties
Sodium perfluorodecanesulfonate interacts with various biomolecules in biochemical reactions. It is known for its extreme persistence, substantial bioaccumulation, and biomagnification properties
Cellular Effects
The effects of this compound on cells are complex and depend on the concentration. At low concentrations, it can cause cell proliferation, while at higher concentrations, it can inhibit cell function . It acts as an enzyme inhibitor and can affect protein synthesis
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
This compound is known for its stability . It is used in environmental testing and research, particularly in the optimization and comparison of extraction methods for determination of perfluoroalkyl substances in soils and sediments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes or cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium perfluorodecanesulfonate can be synthesized through the electrochemical fluorination of decanesulfonyl fluoride. This process involves the use of anhydrous hydrogen fluoride as the electrolyte and a nickel anode. The reaction conditions typically include a temperature range of -20°C to 0°C and a current density of 100-200 mA/cm² .
Industrial Production Methods: Industrial production of this compound often involves the same electrochemical fluorination process but on a larger scale. The reaction is carried out in specialized electrochemical cells designed to handle large volumes of hydrogen fluoride and decanesulfonyl fluoride. The resulting product is then purified through distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Sodium perfluorodecanesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives, respectively .
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Major Products:
Sulfonamide derivatives: Formed when reacted with amines
Sulfonate ester derivatives: Formed when reacted with alcohols
Scientific Research Applications
Sodium perfluorodecanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Environmental Testing: Used as a standard for the optimization and comparison of extraction methods for perfluoroalkyl substances in soils and sediments using liquid chromatography-mass spectrometry.
Biological Studies: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Industrial Applications: Employed in the production of fluoropolymers and as a surfactant in various industrial processes.
Comparison with Similar Compounds
- Sodium perfluorohexanesulfonate
- Sodium perfluorooctanesulfonate
- Sodium perfluorododecanesulfonate
Comparison: Sodium perfluorodecanesulfonate is unique due to its longer alkyl chain compared to sodium perfluorohexanesulfonate and sodium perfluorooctanesulfonate. This longer chain length contributes to its higher hydrophobicity and persistence in the environment. Compared to sodium perfluorododecanesulfonate, it has a slightly shorter chain, which may influence its bioaccumulation and toxicity profiles .
Properties
IUPAC Name |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF21O3S.Na/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34;/h(H,32,33,34);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYIJZHWHDXAMG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60892443 | |
| Record name | Sodium perfluorodecanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2806-15-7 | |
| Record name | Sodium perfluorodecanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Spiro[4.5]decan-1-amine](/img/structure/B3256921.png)








![1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B3256983.png)
